酸性磷酸铝钠

描述

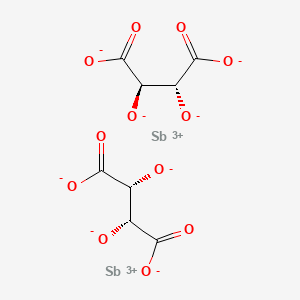

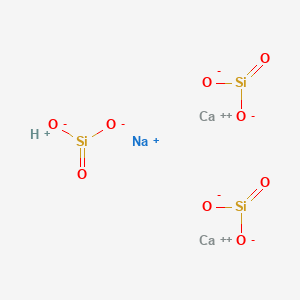

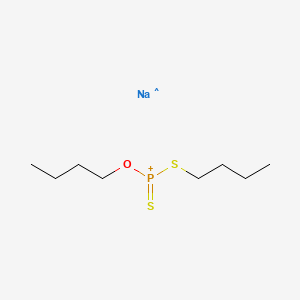

Sodium aluminium phosphate, acidic (SAlP) is an inorganic compound consisting of sodium salts of aluminium phosphates . The most common SAlP has the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . These materials are prepared by combining alumina, phosphoric acid, and sodium hydroxide . It is a white, odorless powder .

Synthesis Analysis

SAlP is synthesized by combining alumina, phosphoric acid, and sodium hydroxide . The most common forms of SAlP are NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . An anhydrous form of SAlP is also known, Na3H15Al2(PO4)8 .Molecular Structure Analysis

The molecular structure of SAlP is complex due to its inorganic nature. The most common forms of SAlP have the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 .Chemical Reactions Analysis

SAlP is used as an acid for baking powders for the chemical leavening of baked goods . Upon heating, SAlP combines with baking soda to give carbon dioxide . Most of its action occurs at baking temperatures, rather than when the dough or batter is mixed at room temperature .Physical And Chemical Properties Analysis

SAlP is a white, odorless powder . It is insoluble in water but soluble in hydrochloric acid . It has a pH of 2.8 .科学研究应用

食品添加剂安全性:SAP 被用作少数产品的食品添加剂。评估其安全性的研究得出结论,它具有低生物利用度和低急性毒性。对其遗传毒性和致癌性没有顾虑。目前食品中允许使用的 SAP 用途和水平被认为是安全的 (Younes 等人,2018)。

食品中的生物利用度:SAP 在食品中使用时,口服生物利用度低。例如,研究表明,饼干中 SAP 的铝的生物利用度明显低于饮用水 (Yokel 等人,2005),(Yokel & Florence, 2006)。

毒理学研究:对动物(如狗)的长期饮食研究表明,SAP 在饮食中浓度高达 3% 不会引起显着的毒理作用 (Katz 等人,1984),(Pettersen 等人,1990)。

环境应用:研究探索了磷酸铝转化为磷酸钠在环境中的更广泛利用,例如从污水污泥中回收磷 (Takahashi 等人,2016)。

磷酸盐流动性和土壤化学:研究还调查了 SAP 与环境中其他元素的相互作用,特别是关注其对磷酸盐流动性的影响及其对土壤化学的影响 (Gessa 等人,2005),(Haynes, 1984)。

水处理中的铝浓度:鉴于控制铝含量对人体健康至关重要,SAP 在水处理过程中的作用,特别是其对处理水中铝浓度的影响,是另一个研究领域 (Krupińska, 2020)。

作用机制

未来方向

Research on the improvement of SAlP, including the improvement of the adjuvant formula, nano-aluminum phosphate adjuvants, and a first-grade composite adjuvant containing aluminum phosphate, is ongoing . Understanding the mechanisms by which aluminum-containing adjuvants adsorb antigens and the effects of adsorption on antigen stability and immune response has become a mainstream research trend .

属性

IUPAC Name |

trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Na.8H3O4P.4H2O/c;;;;8*1-5(2,3)4;;;;/h;;;;8*(H3,1,2,3,4);4*1H2/q3*+3;+1;;;;;;;;;;;;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQWMJSNEUUJAY-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

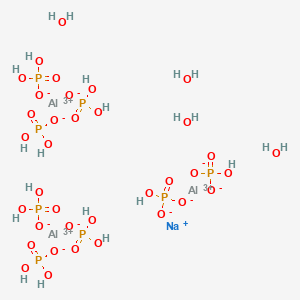

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3H22NaO36P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872525 | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless powder | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble in water. Soluble in hydrochloric acid | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Sodium aluminium phosphate, acidic | |

CAS RN |

10305-76-7 | |

| Record name | Sodium aluminium phosphate, acidic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N091Y877O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。